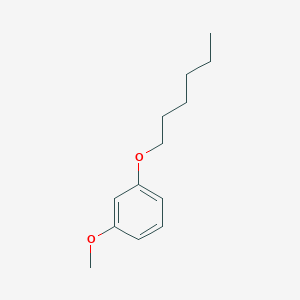
Benzene, 1-(hexyloxy)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(hexyloxy)-3-methoxy- is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(hexyloxy)-3-methoxy- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base. For instance, 3-methoxyphenol can be reacted with 1-bromohexane in the presence of sodium hydride to yield Benzene, 1-(hexyloxy)-3-methoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(hexyloxy)-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzene derivative.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) for bromination.
Major Products
Oxidation: Hexanoic acid derivative.
Reduction: Benzene, 1-(hexyloxy)-.
Substitution: Brominated derivatives of Benzene, 1-(hexyloxy)-3-methoxy-.
Scientific Research Applications
Benzene, 1-(hexyloxy)-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Benzene, 1-(hexyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(hexyloxy)-: Lacks the methoxy group, resulting in different chemical properties.
Benzene, 1-(methoxy)-3-hexyloxy-: Similar structure but different substitution pattern, affecting its reactivity and applications.
Phenol, 1-(hexyloxy)-3-methoxy-: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
Benzene, 1-(hexyloxy)-3-methoxy- is unique due to the presence of both hexyloxy and methoxy groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Properties
CAS No. |
218769-20-1 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-hexoxy-3-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
OLNGRMZVYHUFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















